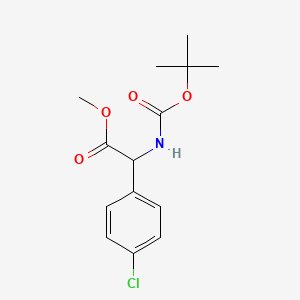

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

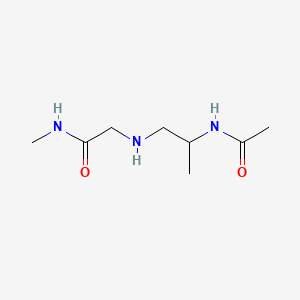

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, also known as MBTCA, is a versatile chemical compound used in scientific research. It is a derivative of 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, and is used for a variety of synthetic, biochemical, and physiological applications. MBTCA is a valuable tool for scientists and researchers due to its stability, solubility, and low toxicity.

科学的研究の応用

Quantitative Analysis of tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group, a key component of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, is crucial in protecting amino groups during peptide synthesis. A method developed by Ehrlich-Rogozinski (1974) involves cleaving the Boc group from N-blocked amino acids and peptides using perchloric acid in acetic acid, with back titration allowing for the quantitative determination of the Boc derivative. This process is significant for its simplicity and accuracy in peptide synthesis and modification (Ehrlich-Rogozinski, 1974).

Synthesis and Transformations

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate serves as a precursor in the synthesis of various derivatives through reactions with different nucleophiles. Baš et al. (2001) described the preparation of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its transformations through acid-catalyzed reactions, resulting in a range of substitution products. This work demonstrates the compound's versatility in organic synthesis, enabling the creation of diverse molecular structures (Baš et al., 2001).

Polymerization Studies

Research on amino acid-based polyacetylenes by Gao et al. (2003) highlights the synthesis and polymerization of novel acetylene monomers derived from amino acids, including those utilizing the tert-butoxycarbonyl protecting group. These studies focus on the properties of the resulting polymers, indicating potential applications in materials science and engineering (Gao et al., 2003).

Chiral Resolution Techniques

Vaccher et al. (1991) developed a chromatographic method for the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers, utilizing derivatization steps that include the protection of the amino group with di-tert-butyl carbonate. This method underscores the importance of precise chiral separation techniques in the development of pharmaceuticals and other chiral compounds (Vaccher et al., 1991).

Conformational Studies

The conformation of tert-butoxycarbonyl-containing compounds in various states, such as crystalline and gas phases, provides insights into molecular structure and behavior. Ejsmont et al. (2007) investigated the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, revealing differences in molecular arrangements between the solid state and gas phase. Such studies contribute to our understanding of molecular dynamics and interactions (Ejsmont et al., 2007).

特性

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZXBVJRVCEWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736358 |

Source

|

| Record name | Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate | |

CAS RN |

1273585-66-2 |

Source

|

| Record name | Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Ethanone, 1-[2-(2-propynyl)phenyl]- (9CI)](/img/no-structure.png)

![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)